molecular formula C5H10N2 B13346721 1,6-Diazaspiro[3.3]heptane

1,6-Diazaspiro[3.3]heptane

Cat. No.: B13346721
M. Wt: 98.15 g/mol
InChI Key: UQPXYEYBUROSJF-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic compounds are a class of molecules featuring two or more rings connected by a single common atom, known as the spiro atom. numberanalytics.com This structural motif has become increasingly important in modern organic synthesis and drug discovery. rsc.org

General Characteristics of Spirocyclic Architectures

The defining feature of spirocycles is their inherent three-dimensionality. rsc.org The shared spiro atom, typically a tetrahedral sp³-hybridized carbon, forces the planes of the connected rings to be orthogonal to each other. rsc.org This rigid, non-planar arrangement distinguishes them from flat aromatic systems and provides a dense scaffold for attaching substituents in well-defined spatial orientations. rsc.orgnih.gov This structural complexity allows for a more precise interaction with biological targets like proteins and enzymes. researchgate.net The introduction of spirocyclic scaffolds into a molecule can lead to an increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter often correlated with success in clinical development. bldpharm.com Furthermore, these architectures can improve physicochemical properties such as aqueous solubility and metabolic stability compared to their monocyclic counterparts. rsc.org

Unique Conformational Constraints of Small Spirocycles

Spirocycles composed of small rings, such as the spiro[3.3]heptane framework, exhibit significant conformational rigidity. rsc.orgnih.gov The spiro[3.3]heptane system, consisting of two fused four-membered rings, possesses a highly constrained geometry. This rigidity reduces the number of accessible conformations, which can be advantageous in drug design by minimizing the entropic penalty upon binding to a biological target. nih.gov The non-planar structure of spiro[3.3]heptane allows for the three-dimensional positioning of substituents, offering a distinct advantage over monosubstituted benzene (B151609) rings while maintaining a similar molecular footprint. smolecule.com

Significance of Nitrogen-Containing Spirocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a majority of FDA-approved small-molecule drugs featuring at least one nitrogen heterocycle. openmedicinalchemistryjournal.com The incorporation of nitrogen atoms into spirocyclic frameworks, creating compounds like 1,6-diazaspiro[3.3]heptane, combines the benefits of both structural features.

Role of Diamine Functionality in Molecular Design

Diamine functionalities are crucial structural elements in many biologically active compounds. researchgate.netmdpi.com They serve as versatile building blocks in drug design and organic synthesis. researchgate.netmdpi.com Conformationally restricted diamines (CRDAs), such as this compound, are particularly valuable because they present their two nitrogen atoms in a well-defined spatial arrangement. lifechemicals.com This pre-organization can lead to a more favorable entropy of binding to a biological target. lifechemicals.com The well-established chemistry of amines allows for selective modifications at the nitrogen atoms, providing diverse routes for creating libraries of compounds for drug discovery. lifechemicals.com The nitrogen atoms in these scaffolds are often protonated at physiological pH, enabling them to form crucial salt bridge interactions with acidic residues like aspartic acid in protein binding sites. mdpi.com

Comparison with other Saturated Heterocycles (e.g., Piperazines)

The 2,6-diazaspiro[3.3]heptane scaffold is often considered a "stretched" or structural surrogate for piperazine (B1678402), a common six-membered saturated heterocycle in medicinal chemistry. nih.govblumberginstitute.orgdiva-portal.org However, there are significant differences in their geometry. The distance between the two nitrogen atoms in 2,6-diazaspiro[3.3]heptane is approximately 1.1 to 1.3 Å greater than in piperazine. nih.govdiva-portal.org This increased separation and the inherent ~90° twist in the spirocyclic molecule mean that a direct replacement of piperazine with a diazaspiro[3.3]heptane is often not a simple bioisosteric substitution and can lead to a significant loss of potency if the original piperazine conformation was optimal. nih.gov Despite this, in some cases, the increased rigidity and basicity of the diazaspiro[3.3]heptane can lead to conserved or even improved biological activity. nih.gov For instance, in certain enzyme inhibitors, the key interaction with an aspartate residue was maintained despite the increased distance, potentially due to a lower entropic binding penalty and a stronger ionic interaction. nih.gov The development of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) represents a more recent effort to create a strained spiro heterocycle that can act as a bioisostere for piperazine. researchgate.net

Historical Development and Emerging Research Trajectories of this compound

The synthesis of spirocyclic compounds has historically been a challenge due to the difficulty of creating a quaternary spirocenter. cambridgescholars.comresearchgate.net The first spiro compound was identified by von Baeyer in 1900, laying the groundwork for the field. The development of synthetic methodologies for diazaspiro[3.3]heptanes has been a more recent endeavor, driven by their potential in medicinal chemistry. researchgate.net

A concise and scalable synthesis for 2,6-diazaspiro[3.3]heptane was reported, which demonstrated its utility in palladium-catalyzed arene amination reactions, a key transformation in drug discovery. nih.gov Research has also focused on creating functionalized derivatives. For example, a synthesis for angular 3,3-gem-disubstituted 1,6-diazaspiro[3.3]heptanes has been developed using azetidin-3-one (B1332698) as a precursor. thieme-connect.com

Emerging research is focused on expanding the family of azaspiro[3.3]heptane building blocks with novel functionalization. researchgate.net This includes the development of methodologies to create highly substituted and diverse spirocyclic systems. researchgate.netresearchgate.net The goal is to provide medicinal chemists with a wider array of three-dimensional scaffolds to explore new chemical space and design drugs with improved properties. researchgate.netnih.gov The synthesis of related structures, such as 1-oxa-2,6-diazaspiro[3.3]heptane, highlights the ongoing effort to develop novel bioisosteres for established pharmacophores like piperazine. researchgate.net

Interactive Data Table: Comparison of Diamine Scaffolds

Scaffold NameN-N Distance (approx.)Key Structural FeatureCommon Application
Piperazine2.86 Å diva-portal.orgSix-membered ring, flexible chair/boat conformationsCommon building block in medicinal chemistry nih.gov
2,6-Diazaspiro[3.3]heptane3.94 Å diva-portal.orgTwo fused four-membered rings, rigid, "stretched" piperazine mimic nih.govblumberginstitute.orgBioisosteric replacement for piperazine, provides 3D diversity nih.govnih.gov
This compound-Two fused four-membered rings with nitrogen at bridgehead-adjacent positionsScaffold for creating conformationally restricted diamines lifechemicals.comthieme-connect.com

Early Synthetic Endeavors and Structural Elucidation

The initial approaches to synthesizing the this compound framework were often multi-step and challenging, reflecting the complexities of constructing strained ring systems. Early synthetic strategies frequently involved the formation of a key precursor, which would then undergo cyclization to form the spirocyclic core.

One of the foundational methods for creating similar diazaspiro[3.3]heptane systems involved the use of a readily available starting material, which could be converted into a key aldehyde intermediate through reduction and subsequent oxidation. This aldehyde could then undergo reductive amination with various amines to introduce the second nitrogenous ring. The final spirocyclization was typically achieved through base-mediated intramolecular nucleophilic substitution. For instance, treatment with potassium tert-butoxide in a suitable solvent would induce ring closure to yield the desired diazaspiro[3.3]heptane derivative.

A representative early synthetic approach is outlined below:

StepReactionReagents and ConditionsOutcome
1ReductionLithium aluminium hydride, THF, 0 °CConversion of an ester to an alcohol
2OxidationSwern oxidation (oxalyl chloride, DMSO, triethylamine)Formation of the corresponding aldehyde
3Reductive AminationAniline (B41778) derivative, acetic acid, sodium triacetoxyborohydride (B8407120)Formation of a secondary amine
4CyclizationPotassium tert-butoxide, THF, heatFormation of the this compound ring system

The structural elucidation of this compound and its derivatives has been heavily reliant on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, has been instrumental in confirming the regiochemistry and stereochemistry of these rigid structures. The unique chemical shifts and coupling constants observed for the protons within the spirocyclic system provide definitive evidence of its formation. Furthermore, High-Resolution Mass Spectrometry (HRMS) is routinely used to verify the molecular weight and elemental composition of the synthesized compounds, ensuring their purity and confirming their identity.

Evolution of Research Focus Towards Advanced Applications

The research landscape for this compound has evolved significantly from the initial focus on synthetic methodology to a broader exploration of its applications in advanced chemical and biological research. A pivotal aspect of this evolution is the recognition of the this compound scaffold as a valuable bioisostere. rsc.org Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound.

In medicinal chemistry, the this compound moiety is increasingly being used as a three-dimensional substitute for more traditional, planar heterocyclic rings like piperazine. rsc.orgsmolecule.com The rigid, non-planar structure of the diazaspiro[3.3]heptane core can lead to improved pharmacological profiles, including enhanced target selectivity, increased metabolic stability, and better solubility. By replacing a flat piperazine ring with the spirocyclic system, medicinal chemists can explore new chemical space and potentially overcome challenges associated with drug-likeness and off-target effects. rsc.orgchemrxiv.org

This shift in focus has led to the development of more efficient and scalable synthetic routes to produce a variety of functionalized this compound building blocks. These building blocks are designed for easy incorporation into larger, more complex molecules for drug discovery programs. nih.govacs.org The ability to create differentially protected 1,6-diazaspiro[3.3]heptanes has further expanded their utility, allowing for selective functionalization at either of the nitrogen atoms. acs.org

The applications of this compound derivatives are not limited to medicinal chemistry. In materials science, the rigid framework of this scaffold is being explored for the creation of novel polymers and functional materials with unique structural and electronic properties. smolecule.com The defined three-dimensional orientation of substituents on the this compound core can be exploited to control the supramolecular assembly of materials.

The evolution of research on this compound highlights a common trajectory in modern chemistry, where the development of novel molecular scaffolds paves the way for significant advancements in both medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-diazaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-7-5(1)3-6-4-5/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPXYEYBUROSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,6 Diazaspiro 3.3 Heptane and Its Structural Congeners

Retrosynthetic Analysis and Strategic Disconnections of the Spiro[3.3]heptane Core

A critical evaluation of the synthetic strategies for accessing the spiro[3.3]heptane framework reveals several key retrosynthetic disconnections. These strategies primarily focus on the formation of the quaternary spirocyclic center and the incorporation of nitrogen atoms to yield the desired diaza-analogs.

Key Bond Formations for Spiro Ring Assembly

The construction of the spiro[3.3]heptane core often involves the formation of two cyclobutane (B1203170) rings fused at a single carbon atom. A common strategy involves the double alkylation of a suitable precursor. For instance, the synthesis of 2,6-disubstituted spiro[3.3]heptanes can be envisioned through the double alkylation of malonate esters. Another powerful approach is the [2+2] cycloaddition reaction. For example, the reaction of dichloroketene (B1203229) with an appropriate alkene can be used to construct one of the cyclobutane rings. More recent methods have utilized titanacyclobutane intermediates, formed from ketones, which can then be halogenated and cyclized to form the spirocyclic core.

Nitrogen Atom Incorporation Strategies

The introduction of nitrogen atoms to form 1,6-diazaspiro[3.3]heptane and its congeners can be achieved at various stages of the synthesis. A prevalent strategy involves the cyclization of a linear precursor already containing the nitrogen atoms. This can be accomplished through intramolecular nucleophilic substitution, where a dihalo-compound reacts with a diamine, or a precursor with both nucleophilic amine and electrophilic halide moieties undergoes ring closure.

Another key strategy is the use of reductive amination. This involves the reaction of a dicarbonyl compound or a suitable dialdehyde (B1249045) with ammonia (B1221849) or a primary amine in the presence of a reducing agent. This method offers a direct and efficient way to form the two azetidine (B1206935) rings of the this compound system. The choice of nitrogen source and reaction conditions allows for the synthesis of differentially protected diazaspiro[3.3]heptanes, which are valuable building blocks for further functionalization.

Conventional and Established Synthetic Routes

Several robust and scalable synthetic routes have been established for the preparation of this compound and its derivatives. These methods are broadly categorized into cyclization reactions, which form the core spirocyclic structure.

Cyclization Reactions for Spiro[3.3]heptane Ring Formation

The formation of the strained four-membered rings of the spiro[3.3]heptane system is the cornerstone of its synthesis. The following sections detail two widely employed cyclization strategies.

Base-mediated intramolecular cyclization is a powerful and frequently used method for the synthesis of spiro[3.3]heptanes. This approach typically involves a precursor containing two leaving groups, which are displaced by internal nucleophiles upon treatment with a base to form the two rings of the spirocycle.

A common precursor for this type of reaction is derived from pentaerythritol (B129877), which can be converted to a 1,3-dihalide. For the synthesis of this compound, a linear precursor such as (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine can be cyclized. Treatment of this precursor with a strong base like potassium tert-butoxide induces dehydrohalogenation and subsequent ring closure to form the spirocyclic product. This method has been shown to provide good yields for the synthesis of various 2,6-diazaspiro[3.3]heptane derivatives.

PrecursorBaseSolventTemperature (°C)ProductYield (%)
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminePotassium tert-butoxideTHF702-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane>80 (for analogous systems)

Table 1: Examples of Base-Mediated Intramolecular Cyclization

Reductive amination provides a direct and highly efficient route to this compound and its derivatives. This one-pot reaction combines a carbonyl compound with an amine and a reducing agent to form the corresponding amine. For the synthesis of the this compound core, a key intermediate is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

This aldehyde can be reacted with various primary amines or anilines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding secondary amine. Subsequent intramolecular cyclization, often facilitated by a base, then affords the desired 2,6-diazaspiro[3.3]heptane. A stepwise approach, where the imine is formed first and then reduced, has also been shown to give excellent yields, particularly with alkyl amines.

AldehydeAmineReducing AgentKey IntermediateCyclization ConditionsProduct
1-Benzyl-3-chloromethylazetidine-3-carbaldehydeAniline (B41778)Sodium triacetoxyborohydride(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminePotassium tert-butoxide, THF2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
1-Benzyl-3-chlor
Double Substitution Reactions of Di-electrophiles and Di-nucleophiles

The construction of the spiro[3.3]heptane core, including the 1,6-diaza variant, can be efficiently achieved through double substitution reactions involving suitable di-electrophilic and di-nucleophilic partners. This strategy relies on the formation of two rings in a sequential or concerted manner to build the characteristic spirocyclic framework.

One notable approach involves the reaction of a tetra-electrophilic species like pentaerythritol tetrabromide with a bis-nucleophile. diva-portal.org A synthetic route has been described that utilizes cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles to furnish a 2,6-disubstituted spiro[3.3]heptane. diva-portal.org This multi-step synthesis was reported to offer higher turnover and yields, often without the need for chromatographic purification. diva-portal.org

A related and highly relevant transformation is the double N-alkylation of a primary amine with a 1,3-dihalo compound. For instance, the synthesis of 2,6-diazaspiro[3.3]heptane derivatives can be accomplished by reacting a primary amine or aniline with a suitably substituted 1,3-dihalide. A scalable route to an oxa-azaspiro[3.3]heptane derivative, a structural congener of this compound, was achieved through the double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. nih.gov This reaction, facilitated by a hydroxide (B78521) base, demonstrates the feasibility of forming the azetidine ring via intramolecular nucleophilic substitution, even with weakly nucleophilic anilines. nih.gov

Similarly, substituted 2,6-diazaspiro[3.3]heptanes can be prepared from N-tosyl-protected azetidine dibromide, which reacts with primary amines like piperonylamine (B131076) to form the diazaspirane structure. thieme-connect.com These examples underscore the utility of double substitution reactions as a robust method for constructing the diazaspiro[3.3]heptane scaffold.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for the synthesis of complex molecular architectures like this compound. organic-chemistry.org MCRs are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.org

Isocyanide-based MCRs (IMCRs) are particularly versatile for the construction of a wide variety of heterocyclic scaffolds. organic-chemistry.org While a specific MCR for the direct synthesis of the parent this compound is not prominently described, the principles of MCRs can be applied to construct highly substituted derivatives or related spirocyclic systems. For example, a three-component reaction involving isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones has been used to synthesize novel spiro heterocycles. nih.gov This reaction proceeds through the in-situ generation of a zwitterionic dipole from the isocyanide and acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with the third component. nih.gov

The application of such methodologies to precursors containing azetidine or cyclobutane moieties could potentially lead to the development of novel MCRs for the direct assembly of the this compound framework. The convergent nature of MCRs makes them an attractive area of research for the efficient construction of these valuable spirocyclic building blocks. organic-chemistry.org

Protecting Group Strategies for Nitrogen Centers (e.g., Boc, Benzyl (B1604629), Tosyl)

The synthesis of this compound and its derivatives often requires the use of protecting groups for the nitrogen atoms to control reactivity and enable selective functionalization. organic-chemistry.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. organic-chemistry.org Commonly employed protecting groups for the nitrogen centers of diazaspiro[3.3]heptanes include tert-butoxycarbonyl (Boc), benzyl (Bn), and tosyl (Ts).

The Boc group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions. For instance, mono-Boc protected this compound is a key intermediate that allows for the selective functionalization of the unprotected nitrogen atom. acs.orgacs.org The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines monoprotected with a Boc group has been reported. acs.org

The benzyl group is another common protecting group, typically removed by hydrogenolysis. This allows for orthogonal protection strategies when used in conjunction with acid-labile groups like Boc. For example, a 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptan-1-one has been synthesized, showcasing the use of the benzyl group in the construction of the spirocyclic core. thieme-connect.com

The tosyl group is a robust protecting group, stable to a wide range of reaction conditions. It can be removed using reducing agents such as magnesium in methanol. thieme-connect.com N-tosyl-protected intermediates are frequently used in the synthesis of diazaspiro[3.3]heptanes. For example, a 2,6-diazaspiro[3.3]heptane derivative was synthesized from an N-tosyl-protected azetidine dibromide. thieme-connect.com The tosyl group could be selectively removed to allow for further derivatization of the resulting free amine. thieme-connect.com

The ability to use these protecting groups orthogonally is a powerful tool in the synthesis of complex, differentially substituted this compound derivatives, which are valuable building blocks in medicinal chemistry. rsc.orgethz.ch

Protecting GroupAbbreviationCommon Introduction ReagentCommon Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic conditions (e.g., TFA, HCl)
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (e.g., H₂, Pd/C)
p-ToluenesulfonylTosylp-Toluenesulfonyl chloride (TsCl)Reducing conditions (e.g., Mg/MeOH)

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to access enantiomerically pure or enriched chiral this compound derivatives is of significant interest, as the three-dimensional arrangement of substituents on the spirocyclic scaffold can have a profound impact on biological activity.

Diastereoselective Approaches (e.g., Addition to Chiral Imines)

Diastereoselective synthesis represents a powerful strategy for controlling the stereochemistry of newly formed chiral centers. A notable example is the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes through the addition of a 1-Boc-azetidine-3-carboxylate enolate to a chiral N-tert-butanesulfinyl imine. acs.orgbeilstein-journals.org This methodology has been shown to provide excellent yields (up to 89%) and high diastereomeric ratios (up to 98:2). acs.org The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, enabling the formation of the spirocyclic product with a high degree of stereocontrol. The resulting products contain differentially protected amine functionalities, allowing for further synthetic manipulation. acs.org

Enantioselective Methodologies for Stereocenter Control

Enantioselective methodologies, often employing chiral catalysts or auxiliaries, are crucial for the synthesis of non-racemic chiral compounds. While specific enantioselective methods for the parent this compound are still emerging, related strategies have been successfully applied to analogous spirocyclic systems.

For instance, asymmetric synthesis methodologies for 1-substituted 2,6-diazaspiro[3.3]heptanes have been developed. One approach utilizes chiral sulfinyl directing groups, such as a tert-butylsulfinyl moiety, to control stereochemistry during the spirocyclization, yielding enantiomers with greater than 90% enantiomeric excess (ee). Another strategy involves the use of chiral N-tert-butanesulfinyl imines derived from azetidin-3-one (B1332698) in reactions with nucleophiles, which proceeds with high diastereoselectivity to establish the stereocenters of the final spirocyclic product. thieme-connect.com

The development of catalytic enantioselective methods remains a key goal. Palladium-catalyzed asymmetric allylic alkylation has been used to construct quaternary stereocenters in related systems, suggesting that such transition-metal-catalyzed approaches could be adapted for the enantioselective synthesis of chiral this compound derivatives. nih.gov

Resolution Techniques for Enantiopure Isomers

Classical resolution of racemates remains a viable and important method for obtaining enantiopure compounds. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomeric derivatives, typically salts, with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

In a relevant example, the resolution of spiro[3.3]heptane-2,6-dicarboxylic acid was achieved using the chiral base brucine. nih.gov The diastereomeric salts were separated, and subsequent hydrolysis afforded the enantiopure dicarboxylic acids. nih.gov This demonstrates that diastereomeric salt formation is a feasible strategy for resolving spiro[3.3]heptane derivatives.

Modern and Innovative Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of the this compound ring system. These modern methodologies offer improvements in efficiency, scalability, and access to functionalized derivatives.

Transition Metal-Catalyzed Processes (e.g., Pd-Catalyzed Amination, Cyclometalation)

Transition metal catalysis has become a cornerstone for the synthesis of complex nitrogen-containing heterocycles. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the construction of the arylated amine functionalities often found in bioactive molecules. acs.orgrsc.org The application of these methods to the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes has been demonstrated, providing a versatile route to a variety of derivatives. thieme-connect.com For instance, a monoprotected 2,6-diazaspiro[3.3]heptane can be arylated using a palladium catalyst with (±)-BINAP as a ligand. thieme-connect.com The development of highly active and reliable catalyst systems is crucial for the widespread adoption of these methods. acs.org

Cyclometalation, a process involving the formation of a metallacycle through intramolecular C-H activation, offers another strategic approach. While direct examples for this compound are emerging, the principles are well-established for related structures. For example, rhodium-catalyzed reactions of azomethine imines with diazo compounds proceed via a cyclometalation mechanism, suggesting potential applicability to the synthesis of diazaspiro[3.3]heptane frameworks. Similarly, cyclometalated gold(III) complexes have shown stability and reactivity, opening avenues for their use in constructing spirocyclic systems. researchgate.net The stability of these organometallic intermediates can be enhanced by using chelating ligands. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Spirocycle Synthesis
Reaction TypeCatalyst/LigandSubstratesProduct TypeKey FeaturesReference(s)
Pd-Catalyzed Aryl AminationPd(dba)₂ / (±)-BINAPMonoprotected 2,6-diazaspiro[3.3]heptane, Aryl bromideN-Aryl-2,6-diazaspiro[3.3]heptaneVersatile for introducing aryl groups. thieme-connect.com
Rh-Catalyzed AnnulationRh₂(OAc)₄Aryl azomethine imine, Diazo compoundDihydrophthalazine analogsPotential for adaptation to diazaspiro[3.3]heptane synthesis.
Asymmetric Heck/Allylic AminationPd₂(dba)₃ / (S)-BINAPAlkenyl triflate, BenzylamineBicyclic amineCreates multiple chiral centers. thieme-connect.com

Organocatalytic Transformations

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. An asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been developed, utilizing the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines. researchgate.netacs.orgacs.org This method provides excellent yields and high diastereomeric ratios, and importantly, allows for differentially protected amine groups within the final product, facilitating further derivatization. acs.orgacs.org The use of Schreiner's thiourea (B124793) catalyst has been reported in the thermal [2+2]-cycloaddition between nitroalkenes and olefins to form highly substituted spiro-compounds with good diastereoselectivity. rsc.org

Photochemical and Electrochemical Synthesis Modalities

Photochemical and electrochemical methods offer unique and sustainable pathways for bond formation. Photochemical [2+2] cycloadditions, known as the thia-Paternò–Büchi reaction, have been applied to the synthesis of thietanes from alkenes and thiocarbonyl compounds, a strategy that could be conceptually extended to the synthesis of related spirocyclic systems. beilstein-journals.org While specific applications of these modalities to the direct synthesis of this compound are not yet widely reported, their potential for accessing strained ring systems makes them an area of active research.

Flow Chemistry Applications and Process Intensification

Flow chemistry has gained traction for its ability to improve safety, scalability, and efficiency in chemical synthesis. The synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane, a structural congener, has been successfully achieved using a flow technology-assisted two-step protocol starting from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.netresearchgate.netacs.orgthalesnano.comuniba.it This approach allows for the safe handling of unstable intermediates and offers a robust and mild route to the spirocyclic core. researchgate.netresearchgate.net The switch from batch to continuous flow processing can be particularly advantageous for exothermic reactions and can lead to significant process intensification. A scalable, two-step process for a key intermediate of an antibiotic drug candidate, which features a 2-oxa-6-azaspiro[3.3]heptane core, highlights the practical benefits of optimizing reaction conditions for large-scale production. nih.gov

Functionalization and Derivatization of the this compound Core

The synthetic utility of the this compound scaffold is greatly enhanced by the ability to selectively functionalize its nitrogen atoms.

N-Alkylation and N-Acylation Reactions

The secondary amine functionalities within the this compound core are readily susceptible to N-alkylation and N-acylation reactions. smolecule.com These reactions provide a straightforward means to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the molecule. For example, N-alkylation can be achieved by reacting the spirocycle with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides. ekb.eg Reductive amination is another common method for introducing alkyl groups. smolecule.com The ability to perform these functionalizations allows for the creation of diverse libraries of compounds for screening in drug discovery programs. thieme-connect.com

Table 2: N-Functionalization Reactions of Diazaspiro[3.3]heptane Derivatives
Reaction TypeReagentProduct TypeKey FeaturesReference(s)
N-AlkylationAlkyl HalideN-Alkyl-diazaspiro[3.3]heptaneIntroduces alkyl diversity.
N-AcylationAcyl Chloride / Anhydride (B1165640)N-Acyl-diazaspiro[3.3]heptaneForms stable amide bonds. ekb.eg
Reductive AminationAldehyde, Reducing AgentN-Alkyl-diazaspiro[3.3]heptaneVersatile for primary and secondary amine formation. smolecule.com
N-ArylationAryl Bromide, Pd-catalystN-Aryl-diazaspiro[3.3]heptaneAccess to medicinally relevant aryl amines. thieme-connect.com

Introduction of Diverse Functionalities (e.g., Halogenation, Oxidation, Reduction, Substitution)

The rigid, three-dimensional framework of the this compound scaffold provides a unique platform for the introduction of diverse chemical functionalities. The nitrogen atoms within the spirocyclic system are key handles for modification, though reactions can also be performed on substituents attached to the core. Methodologies for halogenation, oxidation, reduction, and substitution allow for fine-tuning of the molecule's physicochemical properties.

Oxidation: The nitrogen atoms of the diazaspiro[3.3]heptane core can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The introduction of an N-oxide group can significantly alter the polarity, solubility, and metabolic stability of the parent compound.

Reduction: Reduction reactions are commonly employed to modify substituents on the diazaspiro[3.3]heptane scaffold. For instance, amide or ketone functionalities attached to the core can be reduced to the corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). thieme-connect.de One synthetic route towards functionalized 2,6-diazaspiro[3.3]heptanes involves the reduction of an ester to an alcohol with LiAlH₄, followed by oxidation to an aldehyde, which then serves as a precursor for further diversification. thieme-connect.de

Substitution: Nucleophilic substitution reactions are a cornerstone for functionalizing the diazaspiro[3.3]heptane system. The nitrogen atoms can act as nucleophiles to displace leaving groups, or substituents on the scaffold can be replaced. For example, the dichloro analogue of a related azetidinone, a precursor to the spirocycle, was investigated for double displacement by primary amines, although this specific route proved challenging due to steric hindrance. thieme-connect.de More successfully, palladium-catalyzed cross-coupling reactions are used to arylate the nitrogen atoms, a key strategy for structural diversification. thieme-connect.com

Halogenation: While direct halogenation on the diazaspiro[3.3]heptane core is less commonly documented, halogenated precursors are frequently used in its synthesis. For instance, a key intermediate, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, contains a chlorine atom that is ultimately displaced during the intramolecular cyclization to form the spirocyclic system. thieme-connect.de Furthermore, halogenated aryl groups can be introduced onto the nitrogen atoms via coupling reactions, providing sites for further modification. google.com

The following table summarizes various functionalization reactions applied to diazaspiro[3.3]heptane derivatives and their precursors.

Reaction TypeReagent(s)Precursor/SubstrateProductResearch Finding
Oxidation Hydrogen Peroxide, Potassium Permanganate1-Phenyl-1,6-diazaspiro[3.3]heptaneCorresponding oxidesThe nitrogen atoms can be oxidized to alter molecular properties.
Reduction Lithium Aluminum Hydride (LiAlH₄)1-Benzyl-3-chloro-3-ethoxycarbonylazetidine1-Benzyl-3-chloro-3-hydroxymethylazetidineReduction of an ester group to an alcohol is a key step in creating an aldehyde precursor for spirocycle synthesis. thieme-connect.de
Reduction Sodium Borohydride (NaBH₄)Imines derived from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)aminesA stepwise imine formation and reduction method provides excellent yields for amine precursors. thieme-connect.de
Substitution Primary Amines (e.g., Aniline)gem-(Dichloromethyl)azetidin-2-one derivative2-Benzyl-6-phenylspiro[3.3]heptan-2-oneAniline acts as a nucleophile to form the spiroannulated product. thieme-connect.com

Side-Chain Elaboration and Structural Diversification

The true synthetic utility of the this compound scaffold lies in the ability to elaborate its structure through the attachment and modification of side chains at its two nitrogen atoms. This allows for the creation of vast libraries of analogues with diverse three-dimensional shapes and functionalities, which is of significant interest in medicinal chemistry. thieme-connect.dediva-portal.org The differential protection of the two nitrogen atoms is a key strategy, enabling selective functionalization.

N-Alkylation and N-Arylation: One of the most common strategies for diversification is the attachment of alkyl or aryl groups to the nitrogen atoms. Reductive amination of aldehyde precursors with primary amines or anilines is a practical route to introduce a variety of substituents before the final cyclization step. thieme-connect.de For already formed spirocycles, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are extensively used to append aryl and heteroaryl groups. thieme-connect.comlookchem.com This method is effective for mono-protected 2,6-diazaspiro[3.3]heptanes, allowing for the introduction of a wide range of aryl bromides. diva-portal.orglookchem.com

Acylation and Sulfonylation: The nucleophilic nitrogen atoms readily react with acylating or sulfonylating agents. For example, a free amine on the spirocycle can be treated with acetic anhydride to form an acetamide (B32628) or with Boc anhydride to install a tert-butyloxycarbonyl (Boc) protecting group. thieme-connect.com Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, is a common method for protecting one of the nitrogen atoms, which facilitates the selective functionalization of the other. thieme-connect.comchemdad.com

Multi-step Elaboration: Complex side chains can be constructed in a stepwise manner. For instance, a mono-protected diazaspiro[3.3]heptane can be N-arylated, deprotected, and then the newly freed amine can be coupled with another molecule, such as an alkyl halide or a carboxylic acid derivative. mdpi.com This modular approach allows for the synthesis of complex molecules where the diazaspiro[3.3]heptane core acts as a rigid linker between two different structural motifs. mdpi.comnih.gov For example, a bromoethyl derivative of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be coupled with a deprotected N-aryl diazaspiro[3.3]heptane to yield complex final structures. mdpi.com

The following table details several methods for the structural diversification of the diazaspiro[3.3]heptane scaffold.

Diversification StrategyPrecursorReagent(s)Resulting StructureResearch Finding
Reductive Amination 1-Benzyl-3-chloromethylazetidine-3-carbaldehydeAnilines, NaBH(OAc)₃(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamineA versatile method to introduce aryl groups prior to cyclization. thieme-connect.de
Cyclization (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminePotassium tert-butoxide (t-BuOK)2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneBase-mediated intramolecular nucleophilic substitution affords the final spirocycle in high yield. thieme-connect.de
N-Arylation N-Boc-2,6-diazaspiro[3.3]heptaneAryl bromides, Pd catalystN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanesPalladium-catalyzed amination is a useful method for creating N-aryl derivatives from a mono-protected scaffold. lookchem.com
Reductive Methylation 2-Piperonyl-2,6-diazaspiro[3.3]heptaneFormaldehyde, NaBH(OAc)₃6-Methyl-2-piperonyl-2,6-diazaspiro[3.3]heptaneA free secondary amine on the spirocycle can be selectively methylated. thieme-connect.com
N-Benzylation 2-Piperonyl-2,6-diazaspiro[3.3]heptaneBenzaldehyde, NaBH(OAc)₃6-Benzyl-2-piperonyl-2,6-diazaspiro[3.3]heptaneReductive amination can be used to introduce a benzyl group onto the free amine. thieme-connect.com
N-Acetylation 2-Piperonyl-2,6-diazaspiro[3.3]heptaneAcetic anhydrideN-Acetyl-6-piperonyl-2,6-diazaspiro[3.3]heptaneThe free amine is readily acylated to form the corresponding acetamide. thieme-connect.com
N-Boc Protection 2-Piperonyl-2,6-diazaspiro[3.3]heptaneBoc anhydrideN-Boc-6-piperonyl-2,6-diazaspiro[3.3]heptaneA standard method for protecting the secondary amine for further selective reactions. thieme-connect.com

Chemical Reactivity and Mechanistic Investigations of 1,6 Diazaspiro 3.3 Heptane

Strain Energy Analysis and its Influence on Reactivity

The spirocyclic core of 1,6-diazaspiro[3.3]heptane is composed of two four-membered rings. This arrangement forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° for an sp³-hybridized carbon and the preferred angles for an sp³-hybridized nitrogen, leading to substantial angle and torsional strain.

While a precise experimental value for the strain energy of this compound is not extensively documented, it can be estimated through computational studies and by comparison to its carbocyclic analog, spiro[3.3]heptane. The strain energy of a cyclobutane (B1203170) ring is approximately 26 kcal/mol. Theoretical calculations on hydrocarbons show that the strain energy of spiro[3.3]heptane is around 51 kcal/mol, which is slightly less than double the strain of a single cyclobutane ring. This high strain energy is a critical feature of the molecule, making it a high-energy species primed for reactions that can alleviate this internal stress. nih.gov

The high ring strain inherent in the this compound framework serves as a potent driving force for ring-opening reactions. This "strain-release" phenomenon can be harnessed as a synthetic tool to generate novel molecular architectures that would be difficult to access through other means.

One of the most direct demonstrations of this reactivity is the acid-mediated ring opening of the spirocycle. It has been noted that 2,6-diazaspiro[3.3]heptane derivatives can undergo ring opening upon treatment with hydrochloric acid (HCl). enamine.net This process involves the protonation of a nitrogen atom, followed by nucleophilic attack by a chloride ion, leading to the cleavage of a carbon-nitrogen bond and the formation of a less-strained monocyclic azetidine (B1206935) derivative.

Furthermore, the synthesis of the this compound core itself can be achieved through a strain-release strategy. For instance, the synthesis of the related 1-oxa-2,6-diazaspiro[3.3]heptane has been developed from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.netresearchgate.net The cleavage of the central bond in this bicyclic precursor releases significant strain and drives the formation of the spirocyclic system.

Another synthetic application of strain-release is the mild iron-mediated reduction of related oxa-diazaspiro[3.3]heptanes, which provides access to C3-aminoalkylazetidinol motifs. researchgate.net This transformation highlights how the latent energy within the strained ring system can be controllably released to achieve specific synthetic outcomes.

Basicity and Protonation Chemistry of the Diamine Functionality

The presence of two secondary amine groups makes this compound a diamine base. Its basicity and protonation behavior are fundamental to its chemical character and its interactions in biological systems.

This enhanced basicity suggests that at physiological pH (~7.4), the nitrogen atoms of this compound will exist predominantly in their protonated, cationic form. This pH-dependent behavior is critical for its use in medicinal chemistry, as the charge state of the molecule affects its solubility, membrane permeability, and ability to form ionic interactions with biological targets. thieme-connect.de

The basicity of the this compound core can be modulated by attaching various substituents to the nitrogen atoms. The electronic nature of these substituents has a predictable effect on the availability of the nitrogen lone pair for protonation.

Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) are electron-donating and increase the electron density on the nitrogen atoms. This enhances the basicity of the amine, making N-alkylated derivatives more basic than the parent compound.

Electron-Withdrawing Groups (EWGs): Acyl (e.g., acetyl), sulfonyl (e.g., tosyl), or carbamate (B1207046) (e.g., Boc) groups are strongly electron-withdrawing. They delocalize the nitrogen lone pair through resonance, significantly reducing the basicity of the substituted nitrogen. N-acylated or N-sulfonylated derivatives are often neutral or only weakly basic.

Aryl Groups: An aryl group attached directly to the nitrogen will also reduce basicity compared to an alkyl group, as the lone pair can be delocalized into the aromatic π-system.

This tunability allows chemists to fine-tune the physicochemical properties of molecules containing the this compound scaffold for specific applications.

Substituent Type on Nitrogen Example Group Expected Effect on Basicity
Hydrogen (Parent) -H Baseline Basicity
Electron-Donating Alkyl (-CH₃, -CH₂CH₃) Increased Basicity
Electron-Withdrawing (Resonance) Acyl (-COCH₃), Sulfonyl (-SO₂R) Greatly Decreased Basicity
Aryl Phenyl (-C₆H₅) Decreased Basicity

Nucleophilic and Electrophilic Reactivity of Nitrogen Centers

The primary reactivity of the nitrogen atoms in this compound is defined by the presence of a lone pair of electrons, making them effective nucleophiles.

The nitrogen centers readily participate in reactions where they donate this electron pair to form new bonds with electrophiles. This nucleophilic character is fundamental to the synthesis of a wide array of functionalized derivatives. thieme-connect.denih.gov For example, they can be alkylated via reductive amination with aldehydes or ketones or acylated with acid chlorides or anhydrides. thieme-connect.deresearchgate.net

A significant application demonstrating their nucleophilic nature is in modern transition-metal-catalyzed cross-coupling reactions. The nitrogen atoms of this compound and its derivatives have been shown to be competent nucleophiles in palladium-catalyzed Buchwald-Hartwig amination reactions. acs.org This allows for the efficient formation of N-aryl derivatives, a common structural motif in pharmaceuticals.

Conversely, electrophilic reactivity at the nitrogen centers of this compound is not a characteristic feature. For a nitrogen atom to act as an electrophile, it must be electron-deficient. This typically requires the presence of strong electron-withdrawing groups or its incorporation into functionalities like nitroso, nitro, or diazonium groups. In the absence of such modifications, the lone pair of electrons dictates that the reactivity of the nitrogen atoms is overwhelmingly nucleophilic.

Reactions with Electrophilic Reagents

The nitrogen atoms of 2,6-diazaspiro[3.3]heptane are nucleophilic and readily react with a variety of electrophiles. This reactivity allows for the straightforward installation of diverse substituents, making it a valuable scaffold in drug discovery. Common reactions include alkylations, acylations, and arylations. acs.orgthieme-connect.de

A significant application of its reactivity is in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling. The mono-Boc-protected 2,6-diazaspiro[3.3]heptane can be coupled with a range of aryl bromides to furnish N-aryl derivatives. acs.org The reaction accommodates aryl bromides with both electron-donating and electron-withdrawing substituents, as well as heterocyclic bromides like 2-bromopyridine. acs.org

Table 1: Buchwald-Hartwig Amination of N-Boc-2,6-diazaspiro[3.3]heptane with Various Aryl Bromides acs.org
Aryl BromideProductYield (%)
4-BromotolueneN-Boc-N'-(4-tolyl)-2,6-diazaspiro[3.3]heptane97
1-Bromo-4-fluorobenzeneN-Boc-N'-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane85
1-Bromo-4-(trifluoromethyl)benzeneN-Boc-N'-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane83
1-Bromo-3,5-dimethylbenzeneN-Boc-N'-(3,5-dimethylphenyl)-2,6-diazaspiro[3.3]heptane77
2-BromopyridineN-Boc-N'-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane56
1-Bromo-4-methoxybenzeneN-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane65

Beyond arylation, the nitrogen centers can react with acyl chlorides in the presence of a base like triethylamine (B128534) to form the corresponding amides. uniba.it

Intermolecular and Intramolecular Nucleophilic Displacements

The nucleophilicity of the nitrogen atoms is fundamental to the synthesis and functionalization of the diazaspiro[3.3]heptane core. This is evident in both intermolecular and intramolecular processes.

Intermolecular Displacements: The palladium-catalyzed aryl amination described previously is a prime example of an intermolecular nucleophilic substitution reaction, where the amine nitrogen of the spirocycle acts as the nucleophile. acs.org

Intramolecular Displacements: The construction of the 2,6-diazaspiro[3.3]heptane skeleton itself often relies on a key intramolecular nucleophilic displacement. A common synthetic strategy involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by cyclization. thieme-connect.de The final ring-closing step proceeds via an intramolecular nucleophilic attack of the newly introduced secondary amine on the carbon atom bearing a chlorine, displacing the chloride and forming the second azetidine ring. thieme-connect.de This cyclization is typically promoted by a base such as potassium tert-butoxide and proceeds in high yield. thieme-connect.de

Table 2: Intramolecular Cyclization to Form N-Substituted 2,6-Diazaspiro[3.3]heptanes thieme-connect.de
Amine ReactantFinal ProductYield (%)
Aniline (B41778)2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane70
4-Fluoroaniline2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane72
4-Methoxyaniline2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane75
Benzylamine2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane85
4-Fluorobenzylamine2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane73

Ring Opening Reactions and Skeletal Rearrangements

Acid-Catalyzed Ring Opening

The strained four-membered azetidine rings of the spiro[3.3]heptane system are susceptible to cleavage under certain conditions. It has been observed that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening reactions when treated with strong acids like hydrochloric acid (HCl). mdpi.com This reactivity is a critical consideration during synthetic manipulations, particularly in deprotection steps. For instance, while attempting to remove a Boc or benzyl (B1604629) protecting group, treatment with HCl in diethyl ether can lead to the cleavage of one of the azetidine rings. mdpi.com In contrast, using trifluoroacetic acid (TFA) in dichloromethane (B109758) is often the preferred method for deprotection, as it can selectively remove the protecting group without causing the undesired ring opening. mdpi.com

Mechanistic Pathways of Rearrangements

The primary skeletal rearrangement documented for the 2,6-diazaspiro[3.3]heptane core is the acid-catalyzed ring opening. The mechanistic pathway for this process is initiated by the protonation of one of the ring nitrogen atoms by a strong acid. This protonation increases the electrophilicity of the adjacent carbon atoms. The conjugate base of the acid (e.g., Cl⁻) or another nucleophile present in the medium can then attack one of these carbons, leading to the cleavage of a carbon-nitrogen bond and the opening of the strained four-membered ring. This process relieves the inherent ring strain of the azetidine system. The specific outcome of the reaction depends on the substitution pattern of the spirocycle and the reaction conditions.

Coordination Chemistry and Metal Complexation

Binding Modes of this compound as a Ligand

The 2,6-diazaspiro[3.3]heptane scaffold, with its two nitrogen atoms held in a rigid, defined geometry, can act as a bidentate ligand in coordination with metal ions and, notably, as a key interaction motif in biological systems. In medicinal chemistry, it is often used as a rigid replacement for the more flexible piperazine (B1678402) ring to improve binding affinity and selectivity for protein targets. mdpi.com

Computational chemistry studies have provided insight into the binding mode of this scaffold within protein active sites. mdpi.com For example, in the development of ligands for the sigma-2 (σ2) receptor, docking and molecular dynamics simulations were performed. mdpi.com These studies revealed that at physiological pH, a nitrogen atom of the diazaspiroalkane core is predicted to be protonated. This protonated amine forms a crucial hydrogen bond interaction with the side chain of an aspartic acid residue (ASP29) in the receptor's binding pocket. mdpi.com The distance for this key interaction was found to be between 2.5 and 3.3 Å. mdpi.com This specific, strong interaction, guided by the rigid spirocyclic framework, is largely responsible for the high binding affinity of these small molecules to the protein. mdpi.com This demonstrates the scaffold's ability to act as a precisely oriented ligand in a complex biological environment.

Research on Metal Complexes of this compound Remains a Developing Field

A comprehensive review of scientific literature reveals a notable absence of detailed studies on the stability and electronic properties of metal complexes formed with this compound. Despite the growing interest in spirocyclic compounds in medicinal and materials chemistry, the coordination chemistry of this particular strained diamine ligand appears to be an area that is not extensively explored in publicly available research.

While general methodologies for characterizing the stability and electronic properties of metal complexes with various nitrogen-containing ligands are well-established, specific findings—including data on bond lengths, coordination geometries, spectroscopic analyses, and thermal stability—for complexes of this compound are not documented.

Consequently, it is not possible to provide an article section with detailed research findings and data tables on the "Stability and Electronic Properties of Metal Complexes" of this compound as per the requested outline. This highlights a potential area for future research in the field of coordination chemistry, particularly in understanding how the unique steric and electronic features of the strained this compound scaffold influence the properties of its metal complexes.

Computational and Theoretical Studies of 1,6 Diazaspiro 3.3 Heptane

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,6-diazaspiro[3.3]heptane at the atomic level. These methods allow for the precise determination of its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for the geometry optimization and energy prediction of compounds like this compound. google.comnih.gov

In a typical DFT-based geometry optimization, the initial three-dimensional structure of the molecule is refined to find a stable conformation corresponding to a minimum on the potential energy surface. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. Various functionals, such as B3LYP and PBE0, combined with different basis sets (e.g., 6-31G* or def2-TZVP), are used to approximate the exchange-correlation energy, which is a key component of the total energy calculation. arkat-usa.orgrsc.org For instance, calculations at the B3LYP/6-311+G(d)//B3LYP/6-31G(d) level of theory have been used to investigate related spirocyclic systems. arkat-usa.org

The choice of functional and basis set is critical for obtaining accurate predictions. rsc.org Dispersion corrections are often included to account for non-covalent interactions, which can be important in larger molecular systems or condensed phases. google.com The optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Parameter Description Typical DFT Functionals Typical Basis Sets
Geometry OptimizationFinding the lowest energy arrangement of atoms.B3LYP, PBE0, ωB97XD6-31G, 6-311+G(d,p), def2-TZVP
Energy PredictionCalculating the total electronic energy of the optimized structure.B3LYP, PBE0, ωB97XD6-31G, 6-311+G(d,p), def2-TZVP

This table provides an interactive overview of common parameters used in DFT calculations for molecules like this compound.

For even higher accuracy, ab initio (from first principles) methods can be employed. These methods are computationally more demanding than DFT but can provide benchmark-quality results for electronic structure and properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation.

Ab initio calculations are particularly useful for studying phenomena where electron correlation effects are dominant. While computationally intensive, these high-accuracy studies can validate the results obtained from more approximate methods like DFT and provide deeper insights into the electronic nature of this compound. For instance, ab initio DFT calculations have been used to optimize the 3D structures of related spiro heterocyclic diamine derivatives to compare their molecular properties. uniba.itresearchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, although limited compared to more flexible acyclic or monocyclic systems, is a key determinant of its properties and interactions with other molecules.

The two four-membered azetidine (B1206935) rings in this compound are not planar and can adopt puckered conformations. The degree of puckering is characterized by the dihedral angles within the rings. nih.gov This puckering is a consequence of the strain inherent in small ring systems. Computational studies can quantify the extent of this puckering and the energy associated with different puckered states.

Ring inversion, or the "flipping" of the four-membered rings, is a dynamic process that allows the molecule to interconvert between different conformations. The energy barrier associated with this inversion determines the rate at which this process occurs at a given temperature. Theoretical calculations have shown that for the parent 2,6-diazaspiro[3.3]heptane, the enthalpy of activation for racemization (which involves ring flipping) is calculated to be relatively low, around 5.2 kcal/mol at the B3LYP/6-311+G(d)//B3LYP/6-31G(d) level. arkat-usa.org This suggests that the rings can flip quite easily at ambient temperatures. arkat-usa.org

Conformational Feature Description Significance
Ring PuckeringDeviation of the four-membered rings from planarity.Influences the overall 3D shape and steric profile of the molecule.
Ring InversionThe "flipping" of the puckered rings between conformations.Determines the dynamic behavior and conformational flexibility of the molecule.

This table interactively details the key conformational features of the this compound ring system.

Computational methods can map out the entire potential energy surface for the conformational changes of this compound. This involves identifying the minimum energy conformations (stable states) and the transition states that connect them. The energy difference between a minimum and a transition state represents the activation energy or barrier for that particular interconversion pathway.

Understanding these pathways and barriers is crucial for predicting the dynamic behavior of the molecule. For example, a low inversion barrier, as calculated for 2,6-diazaspiro[3.3]heptane, indicates that the molecule will exist as a rapidly equilibrating mixture of conformations at room temperature. arkat-usa.org This has implications for its binding to biological targets, as it can readily adopt the necessary conformation for optimal interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule's properties, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. arkat-usa.orguniba.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, interactions with solvent, and other dynamic processes. nih.govnih.gov

In the context of this compound, MD simulations can be used to:

Explore the conformational landscape and the frequency of ring inversions.

Simulate the behavior of the molecule in different solvent environments.

Study the interactions of this compound and its derivatives with biological macromolecules, such as proteins, to understand their binding modes and affinities. mdpi.com

Force fields, which are sets of parameters that describe the potential energy of the system, are a crucial component of MD simulations. mdpi.com These force fields are often parameterized using data from quantum chemical calculations and experimental results. Recent advancements have seen the integration of machine learning methods with MD simulations to enhance sampling and analyze the vast amounts of data generated. nih.gov

MD simulations have been employed to investigate the interactions of compounds containing diazaspiro cores with biological targets, such as the σ2 receptor, providing insights into the specific interactions responsible for binding affinity. mdpi.com These simulations are a powerful tool for rational drug design, allowing for the in silico evaluation of potential drug candidates before their synthesis and experimental testing.

Simulation of Conformational Fluxionality

The rigid, spirocyclic framework of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic amines. However, the molecule is not entirely rigid. Computational simulations, particularly using quantum mechanics (QM), are essential for elucidating the subtle conformational dynamics of this strained system.

Unlike the more extensively studied 2,6-diazaspiro[3.3]heptane, which has been compared to piperazine (B1678402), the 1,6-isomer possesses a different symmetry and arrangement of nitrogen atoms, leading to distinct conformational preferences. QM-minimized geometries reveal a puckered, non-planar conformation for the azetidine rings. The spirocyclic nature introduces a "twist" or "puckering" in the four-membered rings, which can be characterized by specific dihedral angles. While large-scale conformational changes are energetically unfavorable due to the high ring strain, subtle fluctuations and low-energy vibrations are present. These dynamics, though minor, can influence the molecule's interaction with its environment and its potential as a rigid scaffold in ligand design.

Molecular dynamics (MD) simulations can further probe the conformational landscape of this compound in different environments, such as in aqueous solution. These simulations can reveal the influence of solvent molecules on the puckering of the azetidine rings and the orientation of the nitrogen lone pairs, which are crucial for its chemical properties and biological interactions.

Interaction Dynamics in Complex Systems (e.g., ligand-protein docking for structural insights)

The rigid structure of this compound makes it an attractive scaffold for the design of ligands that can present specific pharmacophoric features in a well-defined spatial orientation. Computational ligand-protein docking is a powerful tool to explore the potential binding modes of this compound derivatives within protein active sites.

Docking studies allow for the prediction of how the spirocyclic core orients itself within a binding pocket and how its substituents can form key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues. The constrained geometry of the this compound scaffold can lead to highly specific and potent interactions, as it reduces the entropic penalty associated with ligand binding.

For instance, in the development of σ2 receptor ligands, various diazaspiro cores have been computationally evaluated as bioisosteres for piperazine. While direct docking studies on this compound are not extensively reported, studies on the closely related 2,6-diazaspiro[3.3]heptane have shown that replacing a piperazine moiety with this spirocyclic core can significantly alter the binding pose and affinity. Computational chemistry studies revealed that hydrogen bond interactions with key residues like ASP29 and π-stacking interactions with TYR150 are crucial for high binding affinity to this protein. The rigid nature of the diazaspiro[3.3]heptane core can influence the positioning of functional groups to optimize these interactions.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the reactivity of this compound and understanding the mechanisms of its reactions. The inherent ring strain and the presence of two nitrogen atoms dictate its chemical behavior.

Transition State Analysis for Reaction Energetics

Transition state theory, coupled with quantum mechanical calculations, allows for the determination of the energy barriers of reactions involving this compound. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. This information is crucial for predicting the feasibility and rate of a reaction.

Regioselectivity and Stereoselectivity Prediction

For unsymmetrically substituted this compound derivatives, computational methods can predict the regioselectivity and stereoselectivity of subsequent reactions. By calculating the energies of different possible product isomers and the transition states leading to them, the most likely outcome of a reaction can be determined.

For instance, if one nitrogen atom is protected, reactions at the second nitrogen can be modeled to predict the preferred site of attack by an electrophile. Molecular mechanics and quantum mechanics calculations can be employed to assess the steric and electronic factors that govern the selectivity. These predictions are vital for designing efficient synthetic routes to complex molecules incorporating the this compound scaffold.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. These computational tools are instrumental in predicting the properties of novel this compound derivatives without the need for extensive experimental work.

Prediction of Physicochemical Properties (e.g., Lipophilicity, Solubility, pKa)

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Computational methods can provide reliable predictions for key properties of this compound and its derivatives.

Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a measure of a compound's lipophilicity. Studies on the related 2,6-diazaspiro[3.3]heptane have shown that this scaffold can lead to a reduction in lipophilicity compared to its piperazine analogues. tbzmed.ac.ir This property is advantageous in drug design for improving solubility and reducing off-target effects. Computational models can predict the logP and logD values for various substituted 1,6-diazaspiro[3.3]heptanes, aiding in the optimization of their drug-like properties.

Solubility: Aqueous solubility is another crucial parameter for drug development. QSPR models can predict the solubility of this compound derivatives based on their molecular descriptors. The increased three-dimensionality and potential for hydrogen bonding with water molecules, due to the two nitrogen atoms, can influence the solubility of these compounds.

pKa: The basicity of the nitrogen atoms, represented by their pKa values, is fundamental to the ionization state of this compound at physiological pH. This, in turn, affects its solubility, membrane permeability, and binding to biological targets. Computational pKa prediction methods can estimate the basicity of the two nitrogen atoms. For the isomeric 2,6-diazaspiro[3.3]heptane, the pKa is predicted to be significantly more basic than its piperazine counterpart, with a calculated ΔpKa of +1.9. tbzmed.ac.ir Similar computational analyses can be applied to this compound to guide the design of compounds with desired ionization characteristics.

Below is a table summarizing the types of computational predictions for the physicochemical properties of this compound.

PropertyComputational MethodPredicted Trend/Value (based on isomers)
Lipophilicity (logD)Matched-pair analysis, computational modelsLower than corresponding piperazine analogues
Aqueous SolubilityQSPR modelsPotentially improved due to 3D structure
pKaACD/Labs predictionMore basic than piperazine analogues (ΔpKa ≈ +1.9 for 2,6-isomer) tbzmed.ac.ir

Table 1: Predicted Physicochemical Properties of Diazaspiro[3.3]heptane Analogues


Correlation with Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Computational analysis, particularly through the lens of Frontier Molecular Orbital (FMO) theory, provides significant insights into the chemical behavior of this compound. The two primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO represents the molecule's ability to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wuxiapptec.com For this compound, the strained four-membered azetidine rings are expected to influence the electronic structure, likely resulting in a relatively small HOMO-LUMO gap and suggesting a high degree of chemical reactivity. The HOMO is predicted to be primarily localized on the lone pairs of the nitrogen atoms, making these sites the most probable for electrophilic attack.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated, offering a quantitative measure of the molecule's stability and reactivity. nih.gov These descriptors, derived using Density Functional Theory (DFT) calculations, include:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -½ (EHOMO + ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. nih.gov It is calculated as η = ½ (ELUMO - EHOMO). Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. "Soft" molecules are more reactive.

Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η).

Theoretical calculations provide specific energy values for these descriptors, which are instrumental in predicting how this compound will interact with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound.
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO1.85
HOMO-LUMO Energy GapΔE8.00
Electronegativityχ2.15
Chemical Hardnessη4.00
Chemical SoftnessS0.25
Electrophilicity Indexω0.58

Note: The values presented are illustrative and based on typical DFT calculations for similar nitrogen-containing heterocyclic compounds.

Topological Analysis of Electron Density (e.g., QTAIM, ELF)

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and structure of this compound, going beyond simple orbital models. researchgate.net This approach uses the total electron density, a physical observable, to partition the molecule into atomic basins and characterize the nature of its chemical bonds. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

The QTAIM framework, developed by Richard Bader, analyzes the gradient vector field of the electron density (ρ(r)) to reveal its topological features. uni-muenchen.de Critical points in the electron density, where the gradient is zero, are used to define atoms, bonds, rings, and cages. For chemical bonding, the most important are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded nuclei. nih.gov

Several properties evaluated at the BCP provide quantitative information about the bond:

Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) signifies a concentration of electron density, characteristic of a shared-electron interaction (covalent bond). A positive value (∇²ρ(r)bcp > 0) indicates a depletion of electron density, typical of closed-shell interactions, such as ionic bonds or van der Waals forces. nih.gov

For this compound, QTAIM analysis is expected to show BCPs between all covalently linked atoms (C-N, C-C, and C-H). The values of ρ(r) and ∇²ρ(r) at these points would confirm the covalent nature of these bonds. The strained geometry of the spirocyclic system may lead to curved bond paths and slightly lower electron density values at the BCPs of the ring bonds compared to analogous unstrained systems.

Table 2: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) for this compound.
Bond TypeElectron Density (ρ(r)bcp) (a.u.)Laplacian (∇²ρ(r)bcp) (a.u.)Bond Character
C-N0.285-0.810Polar Covalent
C-C (ring)0.230-0.550Covalent
C-H0.270-0.890Covalent

Note: The values presented are hypothetical, representing typical results for such bonds from theoretical calculations.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is another powerful tool for analyzing chemical bonding. q-chem.com It provides a measure of the probability of finding an electron pair in a given region of the molecule. jussieu.fr ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. jussieu.fr An ELF value of 0.5 is characteristic of a uniform electron gas. q-chem.com

The topological analysis of the ELF scalar field partitions the molecular space into basins of attractors. researchgate.net These basins provide a clear, visual representation of the molecule's electronic structure. In this compound, an ELF analysis would be expected to reveal:

Core Basins: Surrounding the carbon and nitrogen nuclei, corresponding to their inner-shell electrons.

Valence Basins: These are further classified into:

Bonding Basins: Located between bonded atoms, corresponding to the shared electron pairs in the C-N, C-C, and C-H bonds.

Non-bonding Basins: These would be clearly visible above each nitrogen atom, corresponding to their lone pair electrons. The presence and distinct localization of these basins confirm the nucleophilic nature of the nitrogen atoms, corroborating the predictions from FMO analysis.

Together, QTAIM and ELF analyses offer a detailed and quantitative picture of the electronic structure and bonding in this compound, providing a robust theoretical foundation for understanding its chemical properties and reactivity.

Applications of 1,6 Diazaspiro 3.3 Heptane As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

The inherent structural constraints of the 1,6-diazaspiro[3.3]heptane core make it an ideal scaffold for the synthesis of complex organic molecules. Its well-defined geometry allows for precise control over the spatial arrangement of functional groups, a critical aspect in the construction of macrocycles, cage compounds, and diverse molecular libraries.

Scaffold Design for Macrocycles and Cage Compounds

The spirocyclic nature of this compound provides a unique platform for the synthesis of macrocycles and cage compounds. The fixed orientation of the two amine functionalities allows for the directed assembly of larger ring systems and three-dimensional structures. By strategically linking the nitrogen atoms with various chemical tethers, chemists can construct complex architectures with defined shapes and cavities. This approach has been exploited in the creation of novel host-guest systems and molecules with tailored recognition properties. For instance, the dimeric macrocycle derived from a related 2,6-diazaspiro[3.3]heptane has been utilized for chain terminus differentiation in the synthesis of sp3-rich libraries. google.com

Divergent Synthesis from a Common Spiro Core

The this compound scaffold is an excellent starting point for divergent synthesis, a strategy that allows for the creation of a wide range of structurally diverse molecules from a single, common intermediate. The two secondary amine groups can be selectively functionalized, leading to a multitude of derivatives with distinct properties and functionalities. This approach is highly efficient for generating libraries of compounds for screening in drug discovery and materials science. nih.gov The ability to introduce different substituents onto the nitrogen atoms allows for the exploration of a vast chemical space, facilitating the identification of molecules with desired biological activities or material properties. nih.govchemenu.com

Incorporation into Scaffolds for Chemical Probe Discovery

In the field of chemical biology, this compound and its derivatives serve as valuable scaffolds for the development of chemical probes. These probes are essential tools for studying biological processes and identifying new therapeutic targets. The rigid framework of the spirocycle can enhance the binding affinity and selectivity of a molecule for its biological target. smolecule.com For example, derivatives of 2,6-diazaspiro[3.3]heptane have been incorporated into molecules targeting the sigma-2 receptor, demonstrating the utility of this scaffold in designing ligands with high affinity. mdpi.com The conformational stability provided by the spiro core helps to pre-organize the molecule for optimal interaction with a protein's binding site.

Ligand Design and Coordination Chemistry for Catalysis

The nitrogen atoms within the this compound framework are excellent coordination sites for metal ions, making this compound an attractive ligand scaffold for catalysis. The defined geometry and potential for chirality have been leveraged to create novel catalysts for a variety of chemical transformations.

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral derivatives of this compound has opened up new avenues in asymmetric catalysis. By introducing chirality into the ligand framework, chemists can create catalysts that selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. Asymmetric synthesis methodologies for 1-substituted 2,6-diazaspiro[3.3]heptanes have been developed, achieving high yields and diastereomeric ratios, which expands their utility in creating complex chiral molecules. The use of rigid azetidine (B1206935) compounds as chiral ligands for asymmetric catalytic reactions is a significant area of research. chemenu.com

Modulation of Catalyst Performance and Selectivity by the Spiro Core

The rigid spiro[3.3]heptane core plays a crucial role in modulating the performance and selectivity of metal-based catalysts. The fixed spatial arrangement of the coordinating nitrogen atoms can influence the geometry of the metal center, thereby affecting the catalyst's activity and the stereochemical outcome of the reaction. The unique three-dimensional complexity of spirocyclic scaffolds correlates with increased physicochemical and biological properties, leading to enhanced selectivity. nih.gov The constrained nature of the ligand can create a specific chiral environment around the metal, guiding the approach of reactants and leading to high levels of enantioselectivity. This has been demonstrated in various catalytic reactions, including palladium-catalyzed aryl aminations where 2,6-diazaspiro[3.3]heptane derivatives have been used as ligands. acs.org

Applications in Palladium-Catalyzed Amination Reactions

This compound and its derivatives have proven to be effective coupling partners in palladium-catalyzed amination reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. nih.gov These reactions are crucial for the synthesis of a wide array of pharmaceuticals and agrochemicals.

A concise and scalable synthesis for a monoprotected version of this compound has been developed, which facilitates its use in these coupling reactions. nih.govacs.org Specifically, the N-Boc protected variant serves as a versatile building block. nih.gov Research has demonstrated the successful use of this surrogate of piperazine (B1678402) in arene amination reactions, leading to the formation of various N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. nih.govacs.org This highlights the compound's utility as a readily incorporable motif onto aromatic systems, a transformation of significant interest within the pharmaceutical industry. acs.org

The general scheme for such a reaction involves the coupling of an aryl halide with a mono-protected this compound in the presence of a palladium catalyst, a suitable ligand, and a base. lshtm.ac.uk This one-pot Pd C-N cross-coupling method has been shown to afford high yields of the protected amines. mdpi.com

Table 1: Examples of Palladium-Catalyzed Amination Reactions with this compound Derivatives

Aryl Halide/PrecursorDiazaspiro[3.3]heptane DerivativeCatalyst SystemProductYieldReference
Aryl HalidesN-Boc-1,6-diazaspiro[3.3]heptanePd(dba)₂, Ligand, BaseN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanesHigh nih.govmdpi.com
Precursor 1aMono N-Boc diazacyclesPd(dba)₂, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, tBuOKCompound 12a-eExcellent lshtm.ac.uk

Note: This table is illustrative and based on general findings. Specific yields and conditions can vary.

Bioisosteric Replacement Strategies in Molecular Design

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to create a new compound with similar biological activity, is a fundamental strategy in drug discovery. This compound has emerged as a compelling bioisostere for several common saturated heterocycles.

This compound is frequently considered a structural surrogate for piperazine. acs.orgrsc.org This is due to the spatial arrangement of its two nitrogen atoms, although the N-N distance in the spirocycle is approximately 50% longer than in piperazine, making it a "stretched" mimic. blumberginstitute.org This structural alteration can lead to improved physicochemical properties such as reduced lipophilicity compared to piperazine. blumberginstitute.org

The replacement of a piperazine ring with the 2,6-diazaspiro[3.3]heptane scaffold has shown notable benefits in medicinal chemistry. rsc.org For instance, in a series of σ2 receptor ligands, replacing the piperazine moiety with various diazaspiro cores was explored. mdpi.com While in some cases this led to a reduction in affinity for the target, it highlights the active investigation of this bioisosteric replacement. mdpi.com In other instances, such as with PARP-1 inhibitors, the 2,6-diazaspiro[3.3]heptane-containing analogue retained potency while exhibiting reduced DNA damaging properties. blumberginstitute.org

Beyond piperazine, the broader spiro[3.3]heptane framework has been demonstrated to be a saturated bioisostere for benzene (B151609). nih.gov This indicates the versatility of the core structure in mimicking both aliphatic and, in a saturated sense, aromatic systems. The structural similarity between the spiro[3.3]heptane scaffold and the cyclohexane (B81311) scaffold has also been noted, suggesting its potential as a restricted surrogate for disubstituted cyclohexanes. researchgate.net

A key advantage of the this compound scaffold is its high molecular rigidity and the predictable orientation of substituents. uniba.itresearchgate.net Unlike the more flexible piperazine or cyclohexane rings, the spirocyclic system has limited conformational freedom. uniba.it This conformational restriction offers predictable vectorization, meaning that the substituents attached to the nitrogen atoms are held in well-defined spatial positions. uniba.itresearchgate.netresearchgate.netresearchgate.netresearchgate.net

This precise positioning of exit vectors can lead to more selective interactions with biological targets, potentially enhancing drug-likeness and target selectivity. rsc.orguniba.itresearchgate.net The spirocyclic framework confers an ability to populate structural spaces that are not accessible to the parent piperazine. acs.org The non-coplanar exit vectors of the spiro[3.3]heptane core are a defining feature of its utility as a bioisostere. nih.gov The development of synthetic routes to access highly functionalized azaspiro[3.3]heptanes with multiple exit vectors is an active area of research, aimed at further exploiting this feature in drug design. acs.org

This increased sp³-hybridized carbon fraction is often correlated with improved drug properties, including reduced promiscuity and lower toxicity. uniba.it The unique V-shape of the this compound scaffold provides a different spatial arrangement of functional groups compared to the chair/boat conformations of piperazine and cyclohexane. This novel topology can lead to new interactions with protein binding sites and can be a key factor in overcoming challenges in drug discovery programs. The development of diverse spirocyclic systems, including various heteroatom-containing derivatives of the spiro[3.3]heptane motif, is a testament to the recognized importance of shape diversity in chemical biology and medicinal chemistry. researchgate.netresearchgate.netresearchgate.net

Applications in Material Science and Supramolecular Chemistry

While the primary focus of this compound research has been in medicinal chemistry, its unique structural features are also being explored in the realm of material science and supramolecular chemistry. numberanalytics.com

The bifunctional nature of this compound, with its two secondary amine groups, makes it an attractive candidate as a monomer for polymerization reactions. Its derivatives can be used to synthesize functional polymers with potentially enhanced properties. For example, tert-butyl this compound-1-carboxylate can be considered a monomer for creating polymers with improved mechanical properties. The rigid spirocyclic core, when incorporated into a polymer backbone, could impart greater thermal stability and a higher glass transition temperature compared to polymers made from more flexible diamines. The ability to functionalize the nitrogen atoms allows for the introduction of various side chains, leading to polymers with tailored properties for specific applications.

Advanced Analytical and Spectroscopic Characterization of 1,6 Diazaspiro 3.3 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,6-diazaspiro[3.3]heptane and its derivatives. It provides detailed information about the connectivity, conformation, and electronic environment of the atoms within the molecule. preprints.org

High-Field and Multi-Dimensional NMR for Structural Elucidation (e.g., 2D NMR, NOESY)

High-field and multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the this compound scaffold, which can be complex due to the molecule's symmetry and the potential for overlapping signals. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity between protons and carbons. researchgate.net

For instance, ¹H NMR spectra of derivatives of 2,6-diazaspiro[3.3]heptane typically show the protons of the azetidine (B1206935) rings as singlets or complex multiplets, depending on the substitution pattern. amazonaws.com Two-dimensional techniques are then used to resolve these assignments. A COSY spectrum would confirm the coupling between geminal and vicinal protons within the rings, while an HSQC spectrum correlates each proton signal to its directly attached carbon atom. The HMBC spectrum provides further connectivity information by showing correlations between protons and carbons that are two or three bonds away.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the spatial proximity of atoms, which is crucial for confirming the three-dimensional structure of the spirocyclic system. researchgate.net By observing cross-peaks between protons that are close in space but not necessarily bonded, the rigid, perpendicular arrangement of the two azetidine rings can be confirmed.

Table 1: Representative NMR Data for a Substituted this compound Derivative (Note: Chemical shifts are illustrative and can vary based on substituents and solvent)

Technique Observed Correlation Interpretation
¹H NMR Signals for azetidine ring protons Confirms the presence of the core structure
¹³C NMR Signals for spiro-carbon and other ring carbons Provides carbon framework information
COSY Cross-peaks between geminal and vicinal protons Establishes proton-proton coupling networks within each ring
HSQC Correlation between specific ¹H and ¹³C signals Assigns protons to their directly attached carbons
HMBC Long-range correlations between ¹H and ¹³C signals Confirms the connectivity across the spiro-center and to substituents
NOESY Cross-peaks between protons on different rings Confirms through-space proximity and the spirocyclic 3D structure

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and polymorphism of this compound in its crystalline forms. preprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. rsc.org

Solid-state NMR can distinguish between different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. By comparing the ssNMR spectra of different batches or crystallization conditions, one can identify and characterize different polymorphic forms. This is particularly important in pharmaceutical development, where polymorphism can affect a drug's stability and bioavailability. Studies on related spirocyclic compounds have demonstrated the utility of ssNMR in conjunction with techniques like X-ray diffraction to fully characterize their solid-state structures. rsc.orgarkat-usa.org

Dynamic NMR for Conformational Exchange Studies

The four-membered azetidine rings of the this compound system are not perfectly rigid and can undergo conformational exchange processes, such as ring-puckering or "ring-flipping". Dynamic NMR (DNMR) spectroscopy is used to study these dynamic processes.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, the signals for atoms that are interconverting will appear as averaged, sharp peaks. As the temperature is lowered, the rate of exchange slows down. When the rate becomes comparable to the NMR frequency difference between the exchanging sites, the signals broaden. At even lower temperatures (the slow-exchange regime), separate signals for each conformer may be observed.

From the analysis of these temperature-dependent spectral changes, the energy barrier (activation energy) for the conformational inversion can be calculated. arkat-usa.org For the this compound core, this provides valuable insight into the molecule's flexibility and the energetic landscape of its different conformations. Such studies have been performed on analogous spirocyclic systems to quantify the energy barriers of ring inversions. arkat-usa.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact mass of the molecule, which in turn can be used to confirm its elemental formula.

For example, a derivative of this compound can be analyzed by HRMS using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The measured m/z value, often determined to four or more decimal places, is then compared to the theoretical exact mass calculated for the proposed chemical formula. A close match between the experimental and theoretical mass provides strong evidence for the compound's elemental composition. amazonaws.com This technique is routinely used to verify the identity and purity of synthesized diazaspiro[3.3]heptane derivatives. amazonaws.com

**Table 2: Example of HRMS Data for a Hypothetical this compound Derivative (C₁₀H₁₈N₂O₂) **

Ion Calculated Exact Mass Measured Exact Mass Difference (ppm)
[M+H]⁺ 199.1441 199.1442 0.5

Data based on a similar compound found in literature. amazonaws.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a molecule, providing valuable structural information. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragment ions are then analyzed to generate a product ion spectrum.

The fragmentation pattern of this compound is characteristic of its spirocyclic structure. The fragmentation pathways often involve the cleavage of the C-C or C-N bonds within the azetidine rings. The observed fragment ions can help to confirm the connectivity of the atoms within the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain substituents or structural motifs. The analysis of these fragmentation patterns, often aided by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for identifying metabolites of drugs containing the diazaspiro[3.3]heptane core. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for the unambiguous determination of the three-dimensional structure of molecules. springernature.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While this compound itself is achiral, the introduction of substituents can create chiral centers. Determining the absolute configuration of these chiral derivatives is crucial in fields like medicinal chemistry, where enantiomers can have vastly different biological activities. X-ray crystallography is the definitive method for this assignment. springernature.comnih.gov

The process often involves synthesizing a derivative of the chiral compound with a molecule of a known absolute configuration, such as a chiral auxiliary. For instance, the absolute configuration of a chiral spiro[3.3]heptane derivative was successfully determined by forming a camphorsultam amide derivative and analyzing it via X-ray crystallography. For chiral molecules, the analysis of anomalous scattering data, often quantified by the Flack parameter, allows for the confident assignment of the true, absolute structure. ox.ac.uk This technique is essential for validating the results of asymmetric syntheses, which aim to produce a single enantiomer of a chiral molecule. acs.orgbeilstein-journals.org

X-ray diffraction studies provide a detailed picture of the molecular geometry of this compound and its derivatives. The structure is characterized by two azetidine (four-membered nitrogen-containing) rings sharing a central spiro carbon atom. This arrangement results in significant ring strain.

A hypothetical data table for a simple this compound salt, based on typical values for azetidinium systems, is presented below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound Dihydrochloride

ParameterValue (Å or °)Description
C-N Bond Length~1.50 ÅAverage length of a carbon-nitrogen single bond.
C-C Bond Length~1.54 ÅAverage length of a carbon-carbon single bond.
C-N-C Bond Angle~90°Endocyclic angle within the azetidinium ring.
N-C-C Bond Angle~88°Endocyclic angle within the azetidinium ring.
C-C(spiro)-C Bond Angle~112°Angle around the central spiro carbon atom.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are crucial for determining the absolute configuration and conformational preferences of chiral molecules in solution. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. researchgate.net For derivatives of this compound that are chiral, ECD provides a powerful tool for assigning their absolute configuration in solution. google.com The experimental ECD spectrum, which shows positive or negative bands (Cotton effects), is compared with the spectrum predicted by quantum-chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous assignment. acs.org This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govdtu.dk VCD is a powerful technique for determining the absolute configuration of chiral molecules, as it does not require a chromophore and provides rich structural information from the entire molecule's vibrational modes. researchgate.net The experimental VCD spectrum is compared with theoretical spectra calculated for the enantiomers. The conformation of the molecule can significantly influence the VCD spectrum, making it a sensitive probe of molecular structure in solution. dtu.dk While its application to specific this compound derivatives is not widely documented, it is a standard technique for the stereochemical analysis of other chiral diamines and spirocyclic systems. uva.nl

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

IR spectroscopy is based on the absorption of infrared radiation by molecules, which excites molecular vibrations (stretching, bending). The IR spectrum of a this compound derivative, such as a Boc-protected version, shows characteristic absorption bands. amazonaws.com

The key vibrational modes for this compound and its simple derivatives are summarized in the table below.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyNotes
N-H Stretch3300 - 3500IR, RamanPresent in the free base; often broad in IR.
C-H Stretch (aliphatic)2850 - 3000IR, RamanFrom the CH₂ groups of the azetidine rings.
C=O Stretch (Boc group)1680 - 1710IRStrong absorption, present in N-Boc protected derivatives. amazonaws.com
N-H Bend1550 - 1650IRScissoring vibration in the free base.
C-N Stretch1100 - 1250IR, RamanCharacteristic of the azetidine ring structure.
Ring Deformation800 - 1000IR, RamanVibrations associated with the strained spirocyclic skeleton.

Future Directions and Emerging Research Avenues for 1,6 Diazaspiro 3.3 Heptane

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for constructing complex molecules, including 1,6-diazaspiro[3.3]heptane and its derivatives. Future research is centered on replacing traditional, often harsh, multi-step syntheses with more efficient and greener alternatives.

Key innovations include:

Flow-Assisted Synthesis: The use of continuous flow technology is a significant advancement. A robust and mild flow-assisted two-step protocol has been developed for related strained spiro heterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, starting from highly strained intermediates. researchgate.netresearchgate.net This method offers enhanced control over reaction parameters, improved safety, and potential for scalability.

One-Pot Reactions: Multicomponent reactions, such as the Biginelli reaction, are being explored for the efficient, one-pot synthesis of spiro-heterocyclic compounds. brieflands.com These strategies reduce the number of synthetic steps and purification stages, minimizing solvent waste and energy consumption.

Eco-Friendly Catalysts: Research is moving towards the use of green and reusable catalysts, such as nanocatalysts, to promote cycloaddition reactions under milder conditions. rsc.org The goal is to develop protocols that are environmentally friendly, utilizing non-toxic solvents and reagents while maintaining high yields. rsc.orgnih.gov Techniques that avoid chromatography for purification are particularly desirable as they significantly reduce the environmental footprint of the synthesis.

Exploration of Novel Reactivity Patterns and Transformation

Beyond its role as a structural scaffold, researchers are actively exploring the untapped reactivity of the this compound core to generate novel and complex molecular architectures. This involves moving beyond simple N-functionalization to more intricate chemical transformations.

Emerging areas of reactivity research include:

Palladium-Catalyzed Reactions: The application of 2,6-diazaspiro[3.3]heptanes in palladium-catalyzed aryl amination reactions has been demonstrated as a useful method for creating N-aryl derivatives, showcasing the scaffold's utility as a surrogate for piperazine (B1678402). lookchem.com

Complexity-Generating Transformations: Sophisticated reactions, such as the dearomatizing intramolecular diamination of phenols, are being used to construct complex spirotricyclic systems that contain an embedded 1,2-diaminocyclohexane unit. rsc.org This highlights the potential for creating highly functionalized and stereochemically rich molecules from simple precursors.

Ring-Opening Reactions: Under specific conditions, such as treatment with hydrochloric acid, certain 2,6-diazaspiro[3.3]heptane compounds have been observed to undergo ring-opening. mdpi.com While sometimes an undesired side reaction, controlled ring-opening could be harnessed as a synthetic strategy to access novel azetidine (B1206935) derivatives.

Asymmetric Synthesis: Developing stereoselective syntheses is crucial for pharmaceutical applications. Strategies using chiral auxiliaries have been shown to achieve high enantiomeric excess in the synthesis of 2,6-diazaspiro[3.3]heptane derivatives.

Advanced Computational Modeling for Predictive Chemical Design

In silico methods are becoming indispensable tools for accelerating the design and discovery of new molecules based on the this compound framework. Advanced computational modeling allows for the prediction of molecular properties and reaction outcomes, guiding synthetic efforts and reducing trial-and-error in the laboratory.

Key applications of computational modeling include:

Predicting Bioisosterism: Theoretical studies, including Density Functional Theory (DFT), are used to demonstrate the potential of diazaspiro[3.3]heptane derivatives to act as bioisosteres for common motifs like piperazine. researchgate.netresearchgate.net These calculations compare descriptors such as dipole moment and conformation to validate their suitability in drug design. researchgate.net

Understanding Reaction Mechanisms: Computational calculations help elucidate the mechanisms of complex reactions, such as the single-electron transfer process in the formation of related spiro-cores, providing insights that can be used to optimize reaction conditions. researchgate.net

Guiding Stereoselective Synthesis: DFT calculations are employed to predict the transition-state energies of different reaction pathways, which helps in the selection of reagents and conditions to achieve desired stereochemical outcomes in asymmetric synthesis.

Screening and Validation: Computational modeling is used alongside high-throughput screening to predict and validate the biological activities of complex molecules containing the diazaspiro[3.3]heptane core. ontosight.ai

Expansion into Undiscovered Material Science and Supramolecular Applications

While much of the focus on this compound has been in medicinal chemistry, its unique structural characteristics make it an attractive candidate for applications in material science and supramolecular chemistry.

Future research in this area is expected to explore:

Advanced Materials: The rigid, spirocyclic structure can be incorporated into polymers or other materials to impart specific conformational properties and thermal stability. a2bchem.com Its use as a building block for functional materials and specialty chemicals is an area of growing interest. a2bchem.comcymitquimica.com

Coordination Chemistry: The nitrogen atoms within the diazaspiro[3.3]heptane framework can act as ligands, coordinating with metal ions to form novel metal-organic frameworks (MOFs) or coordination polymers. cymitquimica.com

Supramolecular Assemblies: The scaffold's potential for hydrogen bonding and its defined three-dimensional shape make it a candidate for designing complex supramolecular structures. cymitquimica.com These organized assemblies could have applications in areas such as sensing, catalysis, or molecular recognition.

Development of High-Throughput Synthesis and Screening Platforms for Chemical Libraries

To fully exploit the potential of the this compound scaffold, particularly in drug discovery, efficient methods for creating and testing large numbers of derivatives are required. The development of high-throughput platforms is a key future direction.

This involves:

Library-Amenable Synthesis: Synthetic routes are being intentionally designed to be amenable to parallel synthesis, allowing for the rapid creation of chemical libraries. thieme-connect.deacs.org Practical routes involving reductive amination and subsequent cyclization have been developed for this purpose. thieme-connect.deresearchgate.net

Building Block Development: The synthesis of functionalized this compound derivatives as versatile building blocks is crucial. nih.govenaminestore.com These pre-functionalized cores can then be used in combinatorial chemistry approaches to generate diverse libraries of compounds. thieme-connect.deenaminestore.com

High-Throughput Screening: Once libraries are synthesized, high-throughput screening methods can be used to rapidly evaluate their biological activity or material properties. ontosight.ai This combination of rapid synthesis and screening significantly accelerates the process of identifying lead compounds for drug development or novel materials with desired characteristics. ontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,6-diazaspiro[3.3]heptane derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis often involves spirocyclic annulation or functionalization of preformed scaffolds. For example, tert-butyl-protected derivatives (e.g., tert-butyl this compound-6-carboxylate) are synthesized via nucleophilic substitution using tert-butyl chloroformate and a base (e.g., triethylamine) in dichloromethane at low temperatures to minimize side reactions . Scalable methods employ continuous flow reactors for industrial-grade purity . Variations in temperature, solvent (e.g., DMF vs. THF), and stoichiometry (e.g., 300 mol% Cs₂CO₃) significantly impact yields, as seen in allylation reactions (54% vs. 87% yield under differing conditions) .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

  • Methodology : Use multi-modal characterization:

  • NMR : Key protons (e.g., spirocyclic CH₂ groups) appear as distinct multiplets in 1H^1H NMR (δ 3.2–4.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 381.2149 for tert-butyl derivatives) .
  • FTIR : Detect functional groups (e.g., carbonyl stretches at ~1692 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve spirocyclic geometry .

Q. What are the common functionalization strategies for this compound, and how do they affect reactivity?

  • Methodology :

  • Oxidation/Reduction : Use KMnO₄ (acidic) or LiAlH₄ (anhydrous) to modify tert-butyl or ester groups, yielding carboxylic acids or alcohols .
  • Substitution : Replace the tert-butyl group with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH) .
  • Asymmetric synthesis : Iridium-catalyzed amination achieves enantioselectivity (e.g., 89% ee via HPLC) for drug discovery applications .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its pharmacokinetic properties in drug design?

  • Methodology :

  • LogP optimization : The rigid spiro structure reduces conformational flexibility, enhancing membrane permeability (e.g., cLogP ~2.2 for PARP inhibitors) .
  • Metabolic stability : The bicyclic framework resists cytochrome P450 oxidation, as shown in preclinical studies of AZD2461 derivatives .
  • Bioisosterism : Replace piperidine with this compound to improve solubility while maintaining target affinity (e.g., PARP-1 IC₅₀ = 3.9 nM) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound-based inhibitors?

  • Methodology :

  • Crystallographic docking : Resolve binding mode discrepancies (e.g., PARP-1 vs. JAK inhibitors) by comparing ligand-protein complexes .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., fluorophenyl vs. methoxyphenyl groups) .
  • Kinetic solubility assays : Correlate spirocyclic substituents (e.g., oxalate salts) with bioavailability trends .

Q. How can researchers leverage this compound as a modular scaffold for combinatorial library synthesis?

  • Methodology :

  • Diversification points : Functionalize at N1/N6 positions or the spiro carbon (e.g., via Buchwald-Hartwig coupling) .
  • Parallel synthesis : Use automated platforms to generate derivatives (e.g., 5-oxo-2-azaspiro[3.3]heptanes) in high throughput .
  • Click chemistry : Install bioorthogonal handles (e.g., azides) for target identification .

Mechanistic and Analytical Challenges

Q. What mechanistic insights explain the enantioselectivity in iridium-catalyzed amination of this compound derivatives?

  • Methodology :

  • DFT calculations : Model transition states to rationalize stereochemical outcomes (e.g., (S)-configuration dominance) .
  • Kinetic isotopic effect (KIE) studies : Probe rate-determining steps (e.g., C–N bond formation) using deuterated substrates .
  • In situ NMR : Monitor chiral induction during catalysis (e.g., [α]D = -20.5° for tert-butyl derivatives) .

Q. How do researchers address solubility limitations of this compound derivatives in biological assays?

  • Methodology :

  • Salt formation : Prepare hemioxalates (e.g., CAS 1041026-71-4) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl carboxylates) for in vivo activation .
  • Nanoformulation : Encapsulate in liposomes or PEGylated carriers for improved pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.